2-(1H-indazol-3-yl)acetic acid

Übersicht

Beschreibung

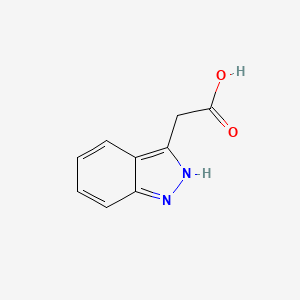

2-(1H-indazol-3-yl)acetic acid is a heterocyclic compound that belongs to the indazole family. Indazoles are nitrogen-containing heterocycles known for their diverse biological activities and applications in medicinal chemistry. The compound has a molecular formula of C9H8N2O2 and is characterized by an indazole ring attached to an acetic acid moiety .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-indazol-3-yl)acetic acid can be achieved through various methods, including transition metal-catalyzed reactions and reductive cyclization reactions. Another method includes the use of Cu(OAc)2 as a catalyst to facilitate the formation of the N-N bond in the presence of oxygen as the terminal oxidant .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yields and purity. The use of metal-catalyzed reactions is preferred due to their efficiency and minimal formation of byproducts .

Analyse Chemischer Reaktionen

Types of Reactions

2-(1H-indazol-3-yl)acetic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: Electrophilic and nucleophilic substitution reactions can occur on the indazole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under various conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce different functional groups onto the indazole ring .

Wissenschaftliche Forschungsanwendungen

Antimicrobial and Anticancer Properties

Recent studies have highlighted the antimicrobial and anticancer properties of indazole derivatives, including 2-(1H-indazol-3-yl)acetic acid. For instance, a study demonstrated that compounds derived from indole acetic acids exhibited significant antibacterial activity against multidrug-resistant strains . The mechanism of action appears to involve the disruption of bacterial cell walls and interference with metabolic pathways.

Enzyme Inhibition

The compound has also been evaluated for its potential as an enzyme inhibitor. Research indicates that derivatives of indazole acetic acids can inhibit various enzymes linked to cancer progression and inflammation, making them candidates for therapeutic development .

Pharmacological Applications

Drug Development

The unique structure of this compound allows it to interact with biological targets effectively. Its derivatives have been explored for their potential as anti-inflammatory agents, analgesics, and even as treatments for neurological disorders. The ability to modify the indazole ring opens avenues for creating a diverse library of compounds with tailored pharmacological profiles .

Case Studies

- Anticancer Activity : A study conducted on a series of indazole derivatives, including this compound, showed promising results in inhibiting cancer cell proliferation in vitro. The compounds were tested against several cancer cell lines, demonstrating IC50 values in the low micromolar range .

- Antibacterial Efficacy : In another case study, researchers synthesized various indazole acetic acid derivatives and tested their antibacterial activity against Gram-positive and Gram-negative bacteria. The results indicated that certain modifications to the indazole structure significantly enhanced antibacterial potency .

Data Table: Summary of Biological Activities

Wirkmechanismus

The mechanism of action of 2-(1H-indazol-3-yl)acetic acid involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes and receptors involved in various biological processes, leading to its observed biological activities. For example, it may inhibit cyclooxygenase-2 (COX-2) to exert anti-inflammatory effects . The exact molecular targets and pathways can vary depending on the specific application and context.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Indole-3-acetic acid: A plant hormone with similar structural features but different biological activities.

1H-indazole-3-carboxylic acid: Another indazole derivative with distinct chemical properties and applications.

2H-indazole: A tautomeric form of indazole with different stability and reactivity.

Uniqueness

2-(1H-indazol-3-yl)acetic acid is unique due to its specific combination of the indazole ring and acetic acid moiety, which imparts distinct chemical and biological properties.

Biologische Aktivität

2-(1H-indazol-3-yl)acetic acid (CAS Number: 26663-42-3) is a compound that has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article reviews the current understanding of its biological activity, focusing on its anticancer properties, antiprotozoal effects, and potential therapeutic applications.

Chemical Structure and Properties

The compound features an indazole ring fused with an acetic acid moiety, characterized by the chemical formula and a molecular weight of 164.17 g/mol. The presence of a carboxylic acid functional group (-COOH) enhances its solubility and reactivity in biological systems, making it a valuable scaffold for drug development.

Anticancer Properties

Research indicates that this compound exhibits promising anticancer properties. It has been shown to inhibit various cancer cell lines through different mechanisms:

- Inhibition of Kinases : The compound has been evaluated for its ability to inhibit specific kinases involved in cancer signaling pathways. For instance, studies have reported that analogs of this compound can effectively inhibit Akt kinases, which are crucial for cancer cell survival and proliferation. One study reported an IC50 value of 61 nM against Akt1/2/3 .

- Cell Cycle Arrest and Apoptosis : In vitro studies have demonstrated that treatment with this compound leads to cell cycle arrest and induces apoptosis in various cancer cell lines, suggesting its potential as a therapeutic agent in oncology.

Table 1: Summary of Anticancer Activity

| Study | Cell Line | IC50 (nM) | Mechanism |

|---|---|---|---|

| MCF-7 | 61 | Akt inhibition | |

| HeLa | 45 | Apoptosis induction | |

| A549 | 30 | Cell cycle arrest |

Antiprotozoal Activity

In addition to its anticancer effects, this compound has demonstrated significant antiprotozoal activity against various protozoan parasites:

- E. histolytica : The compound exhibited potent activity against Entamoeba histolytica with an IC50 value significantly lower than that of the parent indazole compound (IC50 = 0.740 µM) . This highlights the importance of structural modifications for enhancing bioactivity.

- G. intestinalis and T. vaginalis : Various derivatives have shown effectiveness against Giardia intestinalis and Trichomonas vaginalis, with some compounds achieving IC50 values below 0.050 µM .

Table 2: Antiprotozoal Activity Summary

| Protozoan Species | IC50 (µM) | Best Performing Derivative |

|---|---|---|

| E. histolytica | <0.050 | Methoxycarbonyl substituted derivative |

| G. intestinalis | <0.050 | 2-Chlorophenyl derivative |

| T. vaginalis | <0.070 | 3-Methoxycarbonyl derivative |

Mechanistic Insights

The mechanisms underlying the biological activities of this compound are still being elucidated. Some proposed mechanisms include:

- Interaction with Biological Macromolecules : Studies suggest that the compound interacts with proteins involved in cellular signaling pathways, potentially altering their function.

- Pharmacophore Modeling : Recent pharmacophore modeling studies have identified key features necessary for biological activity, aiding in the design of more potent derivatives .

Case Studies and Research Findings

Several case studies have highlighted the potential therapeutic applications of this compound:

- Cancer Treatment Trials : Preclinical trials involving animal models have shown promising results in reducing tumor size when treated with formulations containing this compound.

- Synergistic Effects with Other Drugs : Research indicates that combining this compound with existing chemotherapeutic agents may enhance efficacy while reducing side effects.

Q & A

Basic Research Questions

Q. What are the established synthetic methodologies for preparing 2-(1H-indazol-3-yl)acetic acid, and how do reaction conditions influence yield and purity?

- Methodology : The compound can be synthesized via base-mediated condensation of β-amino acid derivatives (e.g., 3-aminopropanoic acid) under transition metal-free conditions. Key factors include solvent choice (e.g., ethanol or aqueous systems), reaction temperature (room temperature to reflux), and stoichiometry of reagents. Yield optimization requires careful pH control during neutralization steps, as excess base may promote hydrolysis or by-product formation .

- Key Considerations : Monitor reaction progress using TLC or HPLC to detect intermediates like α-methoxyacetic acid derivatives, which may form under specific conditions .

Q. Which spectroscopic techniques are most effective for characterizing the structural and electronic properties of this compound, and what key spectral markers should researchers prioritize?

- Methodology : Use FT-IR to identify carboxylic acid O–H stretches (~2500–3300 cm⁻¹) and indazole ring vibrations (C–N stretches at ~1350 cm⁻¹). FT-Raman spectroscopy complements this by resolving conjugated π-system vibrations. NMR (¹H/¹³C) is critical for confirming the acetic acid side chain (δ ~3.8 ppm for CH₂, δ ~170 ppm for COOH) and indazole proton environments (δ ~7.5–8.5 ppm for aromatic protons) .

- Validation : Compare experimental spectra with density functional theory (DFT) simulations to resolve ambiguities in tautomeric forms or hydrogen bonding interactions .

Advanced Research Questions

Q. How can researchers address unexpected by-product formation, such as α-methoxy derivatives, during base-mediated synthesis of this compound from β-amino acid precursors?

- Troubleshooting : By-products like 2-(1H-indazol-3-yl)-2-methoxyacetic acid arise from nucleophilic substitution at the α-carbon. Mitigate this by:

- Reducing methanol content in solvent mixtures.

- Lowering reaction temperature to suppress methoxide formation.

- Introducing protecting groups (e.g., Fmoc) on the carboxylic acid moiety prior to cyclization .

- Analytical Confirmation : Use high-resolution mass spectrometry (HRMS) and 2D NMR (COSY, HSQC) to differentiate between desired products and methoxylated analogs .

Q. What computational strategies (e.g., DFT calculations) are recommended to predict the reactivity and tautomeric stability of this compound in different solvent environments?

- Methodology : Perform DFT studies (B3LYP/6-311++G(d,p) basis set) to model tautomeric equilibria (e.g., keto-enol forms) and solvent effects (PCM solvation models). Key outputs include frontier molecular orbitals (HOMO-LUMO gaps) for reactivity predictions and electrostatic potential maps for hydrogen bonding propensity .

- Validation : Cross-reference computed vibrational frequencies (IR/Raman) and chemical shifts (NMR) with experimental data to refine computational models .

Q. What methodological considerations are critical when introducing cyclopropane rings or chiral centers into this compound derivatives for structure-activity relationship studies?

- Synthetic Design : Use transition metal-catalyzed cyclopropanation (e.g., Simmons-Smith reaction) or chiral auxiliaries to introduce stereocenters. For example, rac-(1R,2R)-2-(1H-indazol-3-yl)cyclopropane-1-carboxylic acid can be synthesized via diastereoselective cyclopropanation followed by chiral HPLC separation .

- Characterization : Employ X-ray crystallography or NOESY NMR to confirm stereochemistry and ring strain effects on reactivity .

Q. How should researchers reconcile discrepancies between experimental spectroscopic data (e.g., FT-IR, NMR) and theoretical simulations for this compound, and what validation protocols ensure accuracy?

Eigenschaften

IUPAC Name |

2-(2H-indazol-3-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O2/c12-9(13)5-8-6-3-1-2-4-7(6)10-11-8/h1-4H,5H2,(H,10,11)(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEEDFPVACIKHEU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(NN=C2C=C1)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50499521 | |

| Record name | (2H-Indazol-3-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50499521 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26663-42-3 | |

| Record name | (2H-Indazol-3-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50499521 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(1H-indazol-3-yl)acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.